AEBS Binding Selectivity vs. Tamoxifen: Quantitative Ki Comparison
Tesmilifene binds selectively to the high-affinity microsomal antiestrogen binding site (AEBS) with a Ki of 50–55.6 nM, whereas it exhibits no measurable affinity for the estrogen receptor (ER) at concentrations up to 10 µM [1]. In contrast, tamoxifen binds to both AEBS and ER, with ER binding mediating its primary clinical activity as a selective estrogen receptor modulator (SERM) [2]. This differential binding profile establishes tesmilifene as an AEBS-selective probe that avoids confounding ER-mediated transcriptional effects in ER-positive model systems.
| Evidence Dimension | Receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 50–55.6 nM (AEBS); no ER binding at ≤10 µM |
| Comparator Or Baseline | Tamoxifen: binds AEBS and ER with nanomolar affinity |
| Quantified Difference | Tesmilifene: AEBS-selective without ER affinity; Tamoxifen: dual AEBS/ER ligand |
| Conditions | Rat liver microsomes (AEBS); estrogen receptor binding assays |
Why This Matters
This selectivity enables investigation of AEBS-mediated chemopotentiation without the confounding variable of ER-mediated transcriptional regulation, a critical distinction for mechanistic studies in breast cancer models.
- [1] Brandes LJ, Hermonat MW. A diphenylmethane derivative specific for the antiestrogen binding site found in rat liver microsomes. Biochem Biophys Res Commun. 1984;123(2):724-8. View Source
- [2] Poirot M, et al. Binding of tamoxifen and its metabolites to the antiestrogen binding site: relationship to antitumor activity. Bioorg Med Chem. 2000;8(8):2007-16. View Source
